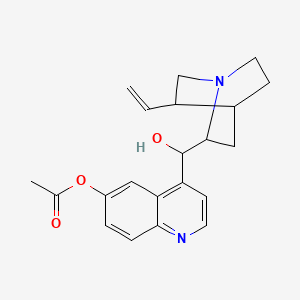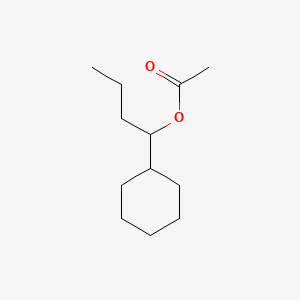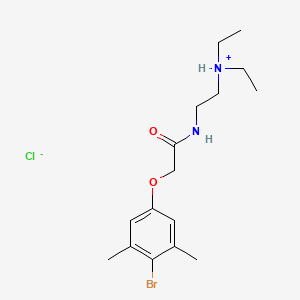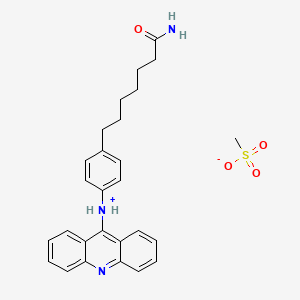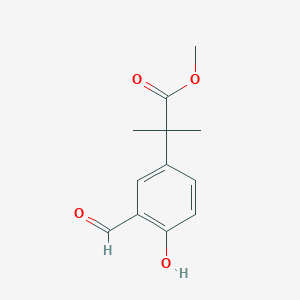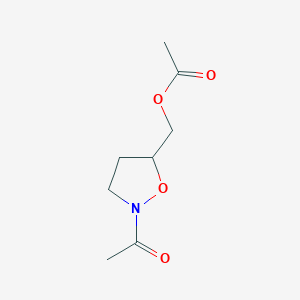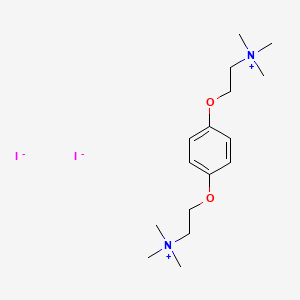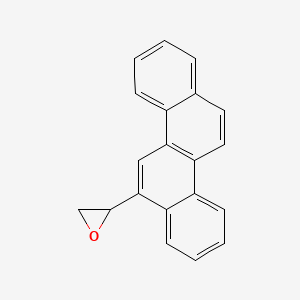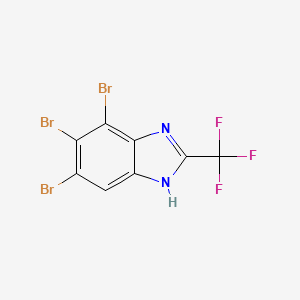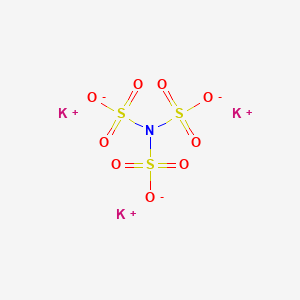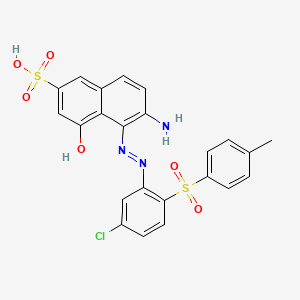![molecular formula C11H12O2 B13776574 10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene CAS No. 738595-37-4](/img/structure/B13776574.png)
10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,12-Dioxapentacyclo[63113,602,709,11]tridec-4-ene is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
The synthesis of 10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene typically involves multi-step organic reactions. One common method includes the use of epoxidation reactions, where a precursor compound undergoes a reaction with an oxidizing agent to form the desired epoxide structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to facilitate the complex formation of the pentacyclic structure.
Chemical Reactions Analysis
10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include Lewis acids, which can catalyze diastereoselective reactions to form specific stereoisomers. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in studying biochemical pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene involves its interaction with molecular targets through its strained ring system. This strain can induce reactivity with various biological molecules, potentially affecting pathways such as enzyme inhibition or receptor binding . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene include other pentacyclic structures such as dieldrin and endrin. These compounds share structural similarities but differ in their specific functional groups and reactivity . The uniqueness of this compound lies in its specific ring strain and potential for diverse chemical reactions, making it a valuable compound for various scientific investigations.
Properties
CAS No. |
738595-37-4 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
10,12-dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene |
InChI |
InChI=1S/C11H12O2/c1-2-5-3-4(1)6-7(5)9-11-10(13-11)8(6)12-9/h1-2,4-11H,3H2 |
InChI Key |
VOIGAQQIUVJUDR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C4C5C(C3O4)O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



